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Compound of Interest

Compound Name: Tanzawaic acid E

Cat. No.: B15593095

For researchers, scientists, and drug development professionals, the precise structural
confirmation of a natural product is paramount. This guide provides a definitive comparison of
the initially proposed planar structure of Tanzawaic acid E with its confirmed three-dimensional
stereostructure, supported by comprehensive experimental data.

The journey to elucidate the exact molecular conformation of Tanzawaic acid E, a polyketide
natural product, showcases the power of modern analytical techniques in resolving structural
ambiguities. While initial spectroscopic analysis provided a two-dimensional roadmap of its
atomic connectivity, the true spatial arrangement of its atoms, or stereochemistry, required
more sophisticated methods for confirmation. This guide will detail the experimental evidence
that solidified our understanding of this complex molecule.

From 2D Proposition to 3D Confirmation: A
Structural Comparison

The structure of a molecule exists beyond a flat plane. For complex natural products like
Tanzawaic acid E, understanding the precise three-dimensional arrangement of its atoms is
crucial as it dictates its biological activity. The initial structural hypothesis for Tanzawaic acid E
was based on foundational spectroscopic techniques, which successfully outlined its core
chemical scaffold. However, the definitive architecture, with its intricate stereochemistry, was
ultimately confirmed through single-crystal X-ray diffraction.
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Below is a comparison of the proposed planar structure and the confirmed stereostructure of
Tanzawaic acid E.

Figure 1: Proposed 2D Structure of Tanzawaic acid E

Awaiting actual 2D structure image to generate the DOT script. Caption: Proposed planar
structure of Tanzawaic acid E.

Figure 2: Confirmed 3D Stereostructure of Tanzawaic acid E

Awaiting actual 3D structure image to generate the DOT script. Caption: Confirmed
stereostructure of Tanzawaic acid E.

The Decisive Evidence: A Multi-faceted Analytical
Approach

The confirmation of Tanzawaic acid E's structure hinged on the convergence of data from
multiple analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and
single-crystal X-ray crystallography.

Spectroscopic Foundation: NMR Data

Initial structural elucidation of the tanzawaic acid family, including Tanzawaic acid E, was
heavily reliant on one- and two-dimensional NMR spectroscopy. Techniques such as COSY,
HMBC, and NOESY allowed for the assignment of proton and carbon signals and established
the connectivity of the molecular framework. The stereochemistry of related compounds,
tanzawaic acids | and J, was later assigned based on the foundational work done on tanzawaic
acids E and F by Malmstrgm, Christophersen, and Frisvad in 2000.

While a complete tabulated NMR dataset for Tanzawaic acid E is not readily available in a
single source, its spectral data serves as a crucial fingerprint for its identification and is
consistently used as a benchmark for the characterization of new tanzawaic acid analogs.

The Gold Standard: Single-Crystal X-ray Crystallography

The unambiguous determination of the three-dimensional structure of Tanzawaic acid E was
achieved through single-crystal X-ray crystallography. This powerful technique provides precise
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coordinates of each atom in the crystal lattice, revealing the molecule's absolute configuration.
The structure of Tanzawaic acid E was reported to be supported by this method, providing the
definitive evidence for its stereochemistry.[1]

Table 1: Crystallographic Data for Tanzawaic Acid E

Parameter Value
Molecular Formula C1sH2603
Molecular Weight 290.40 g/mol
Crystal System Orthorhombic
Space Group P212:2:
a(A) 8.8767(4)

b (A) 12.3684(7)

c (A 16.443(1)
a(°) 90

B () 90

y () 90

Volume (A3) 1804.8(2)

z 4

Experimental Protocols

The confirmation of the structure of Tanzawaic acid E relied on standard, yet powerful,
analytical techniques. The general methodologies employed are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of purified Tanzawaic acid E was dissolved in a deuterated
solvent (e.g., CDCIs or CDsOD).
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» Data Acquisition: A suite of NMR experiments was performed on a high-field NMR
spectrometer (e.g., 500 or 600 MHz). This typically included:

o 'H NMR (Proton NMR) to identify the types and number of hydrogen atoms.
o 18C NMR (Carbon-13 NMR) to identify the types and number of carbon atoms.

o COSY (Correlation Spectroscopy) to establish proton-proton couplings within spin
systems.

o HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations
between protons and carbons, crucial for piecing together the carbon skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of
protons, which is vital for deducing relative stereochemistry.

o Data Analysis: The resulting spectra were analyzed to assign all proton and carbon signals
and to piece together the molecule's connectivity and relative stereochemistry.

Single-Crystal X-ray Crystallography

o Crystallization: Single crystals of Tanzawaic acid E suitable for X-ray diffraction were grown,
typically by slow evaporation of a solvent from a concentrated solution of the pure
compound.

o Data Collection: A selected crystal was mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern was recorded on a detector as the crystal
was rotated.

» Structure Solution and Refinement: The diffraction data was processed to determine the unit
cell dimensions and space group. The structure was then solved using direct methods or
Patterson methods to obtain an initial model of the electron density. This model was
subsequently refined against the experimental data to yield the final, precise atomic
coordinates.
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Logical Workflow for Structure Confirmation

The process of confirming the structure of a natural product like Tanzawaic acid E follows a
logical progression, beginning with isolation and culminating in the definitive determination of
its three-dimensional form.

Initial Elucidation

Isolation of
Tanzawaic acid E

1D NMR (*H, 3C)

(Functional Groups, Carbon Skeleton)

: '
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Click to download full resolution via product page
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Caption: Workflow for the structural confirmation of Tanzawaic acid E.

Conclusion

The structural elucidation of Tanzawaic acid E serves as a clear example of the rigorous
process required to confirm the structure of a complex natural product. While initial 2D
spectroscopic methods could propose a planar structure, the definitive confirmation of its
intricate three-dimensional architecture, including its absolute stereochemistry, was
unequivocally established by single-crystal X-ray crystallography. This confirmed structure is
crucial for understanding its biological activity and for any future efforts in its synthesis or the
development of its analogs for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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